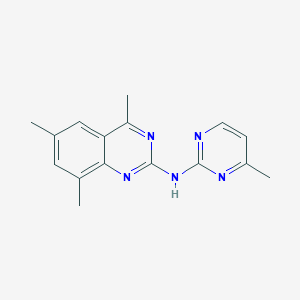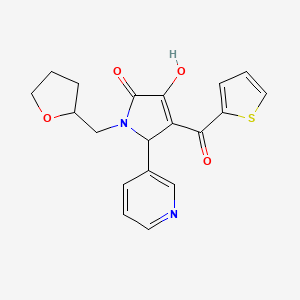![molecular formula C26H24N4O2 B14940543 4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940543.png)
4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of phenylbenzimidazoles. These compounds are characterized by a benzimidazole moiety where the imidazole ring is attached to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step reactions. One common method involves the use of one-pot three-component reactions catalyzed by various catalysts such as silica sulfuric acid, ammonium acetate, sulfamic acid, alkyl disulfamic acid-functionalized silica-coated magnetic nanoparticles (ADSA-MNPs), zinc chloride, silane@TiO2 nanoparticles, and Brønsted acidic ionic liquid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient catalytic systems, as mentioned above, is likely to be employed for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or nickel, specific solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties
Medicine: Studied for its potential use in treating diseases such as cancer and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB), while upregulating IL-10 expression . This suggests its potential role in modulating inflammatory responses and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3’-Methoxyphenyl) Benzimidazole-4-Carboxamide: Another phenylbenzimidazole compound with similar structural features.
N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide: Known for its anti-inflammatory properties.
Uniqueness
4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate multiple inflammatory pathways makes it a promising candidate for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C26H24N4O2 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-16-8-12-19(13-9-16)28-25(31)23-17(2)27-26-29-21-6-4-5-7-22(21)30(26)24(23)18-10-14-20(32-3)15-11-18/h4-15,24H,1-3H3,(H,27,29)(H,28,31) |
InChI-Schlüssel |
VDBAKCBGFMTXRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(C=C5)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14940460.png)
![2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14940468.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B14940484.png)
![5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione](/img/structure/B14940491.png)
![6-(4-methoxyphenyl)-2-(propylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B14940492.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]prop-2-enamide](/img/structure/B14940496.png)

![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-4-nitrobenzamide](/img/structure/B14940503.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14940508.png)
![4,12-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-trien-6-one](/img/structure/B14940517.png)
![2-methyl-3-(naphthalen-1-ylmethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14940551.png)
![N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide](/img/structure/B14940553.png)

![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B14940569.png)
